molecular formula C13H13NO2 B8255715 2-Methoxy-5-(4-methoxyphenyl)pyridine

2-Methoxy-5-(4-methoxyphenyl)pyridine

Cat. No.: B8255715
M. Wt: 215.25 g/mol
InChI Key: JJFLWZAWIYFMFM-UHFFFAOYSA-N
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Description

2-Methoxy-5-(4-methoxyphenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a methoxy group at the 2-position of the pyridine ring and another methoxy group attached to a phenyl ring at the 5-position

Scientific Research Applications

2-Methoxy-5-(4-methoxyphenyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

    Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(4-methoxyphenyl)pyridine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, and the reaction proceeds at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial production often employs optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(4-methoxyphenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or other reduced derivatives.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(4-methoxyphenyl)pyridine involves its interaction with molecular targets and pathways. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-5-(4-methoxyphenyl)pyridine is unique due to the presence of two methoxy groups, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in specific applications, such as increased solubility or enhanced binding affinity to target molecules.

Properties

IUPAC Name

2-methoxy-5-(4-methoxyphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-15-12-6-3-10(4-7-12)11-5-8-13(16-2)14-9-11/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFLWZAWIYFMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to Scheme 4 Method B: The title compound was prepared according to Example 1 Step 3 from 5-bromo-2-methoxypyridine (12.1 mmol, 2.30 g) and 4-methoxyphenylboronic acid (18.2 mmol, 2.76 g), then purified by flash chromatography over silica gel (AIT Flashsmart prepacked column 25 g SiO2, CH2Cl2/MeOH 100/0 to 95/5), yielding the title compound (1.60 g, 61%).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step Two
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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